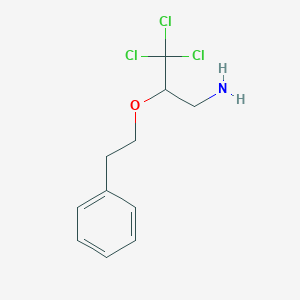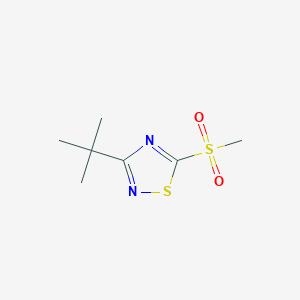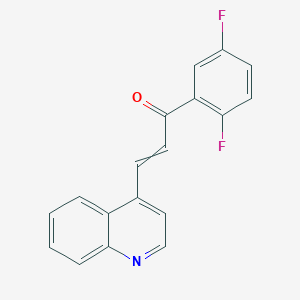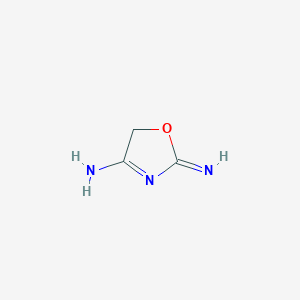![molecular formula C17H13NO4S B14201302 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid CAS No. 866429-62-1](/img/structure/B14201302.png)
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid is a chemical compound that belongs to the class of thioxanthone derivatives. Thioxanthones are known for their photochemical properties and are widely used in various industrial applications, including as photoinitiators in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid typically involves the reaction of 9-oxo-9H-thioxanthene-2-amine with butanoic acid derivatives under specific conditions. One common method involves the use of acylation reactions where the amine group of 9-oxo-9H-thioxanthene-2-amine reacts with an acyl chloride derivative of butanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxanthone derivatives.
Scientific Research Applications
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid has several applications in scientific research:
Biology: Investigated for its potential use in biological imaging due to its photochemical properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of high-performance materials, including adhesives and sealants.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid primarily involves its photochemical properties. Upon exposure to light, the compound can generate reactive species such as free radicals, which can initiate polymerization reactions. The molecular targets and pathways involved include the activation of the carbonyl group, leading to the formation of reactive intermediates that propagate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
2-[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid: Another thioxanthone derivative with similar photochemical properties.
4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid: A structurally similar compound with variations in the functional groups attached to the thioxanthone core.
Uniqueness
4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct photochemical properties and reactivity. This makes it particularly useful as a photoinitiator in various applications, including polymerization and photodynamic therapy.
Properties
CAS No. |
866429-62-1 |
|---|---|
Molecular Formula |
C17H13NO4S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-oxo-4-[(9-oxothioxanthen-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C17H13NO4S/c19-15(7-8-16(20)21)18-10-5-6-14-12(9-10)17(22)11-3-1-2-4-13(11)23-14/h1-6,9H,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
KZSYPXHVPMBZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14201221.png)
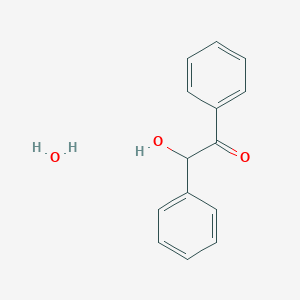
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
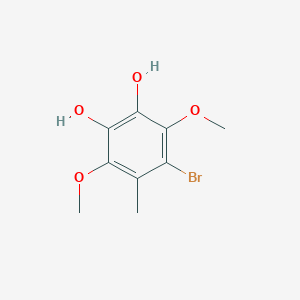
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
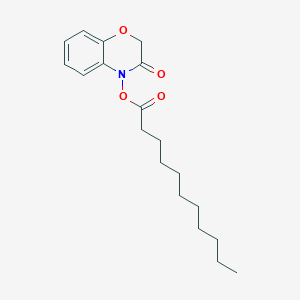
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
